3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione
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Overview
Description
3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione is a complex heterocyclic compound that integrates a benzothiazole core with a piperazine ring and a chloropyrimidine moiety
Mechanism of Action
Target of Action
It is known that similar compounds, such as 3- (piperazin-1-yl)-1,2-benzothiazole derivatives, act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
Similar compounds have been found to exhibit antibacterial activity . They interact with their targets, leading to changes that inhibit the growth of bacteria.
Biochemical Pathways
Similar compounds have been found to disrupt the normal functioning of bacteria, leading to their death .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Similar compounds have been found to exhibit antibacterial activity , indicating that they may lead to the death of bacteria at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base, followed by oxidation.
Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where the benzothiazole intermediate reacts with piperazine under controlled conditions.
Incorporation of the Chloropyrimidine Moiety: The final step involves the reaction of the piperazine-benzothiazole intermediate with 5-chloropyrimidine, typically under reflux conditions in an appropriate solvent such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzothiazole ring can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to replace the chlorine atom in the chloropyrimidine ring.
Major Products
The major products of these reactions depend on
Properties
IUPAC Name |
3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O2S/c16-11-9-17-15(18-10-11)21-7-5-20(6-8-21)14-12-3-1-2-4-13(12)24(22,23)19-14/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEBCWMJFFRQEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NS(=O)(=O)C3=CC=CC=C32)C4=NC=C(C=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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